molecular formula C21H24N4O2 B2899149 N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260905-71-2

N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2899149
CAS No.: 1260905-71-2
M. Wt: 364.449
InChI Key: FDVTYMAWSCJUPM-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a pyrrole ring linked to a 1,2,4-oxadiazole moiety via an acetamide bridge. The oxadiazole ring is substituted with a 4-methylphenyl group, while the acetamide nitrogen is bonded to a cyclohexyl substituent. This structural motif is common in medicinal chemistry due to the oxadiazole's metabolic stability and the pyrrole's role in hydrogen bonding interactions.

The use of catalysts like pyridine and zeolite (Y-H) in related acetamide derivatives (e.g., hydroxyacetamide compounds) suggests similar conditions may apply for optimizing yield and purity.

Properties

IUPAC Name

N-cyclohexyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-15-9-11-16(12-10-15)20-23-21(27-24-20)18-8-5-13-25(18)14-19(26)22-17-6-3-2-4-7-17/h5,8-13,17H,2-4,6-7,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVTYMAWSCJUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that combines various heterocyclic moieties, which often correlate with diverse pharmacological properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{2}

This structure includes a cyclohexyl group, a pyrrole ring, and an oxadiazole moiety, which are known for their roles in various biological activities.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and pyrrole rings exhibit notable antimicrobial properties. For instance, derivatives of pyrrole have shown activity against both Gram-positive and Gram-negative bacteria. In a study evaluating the antibacterial efficacy of similar compounds, several derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various screenings. A notable study screened a library of compounds on multicellular spheroids and identified promising candidates with significant cytotoxic effects against cancer cell lines . The oxadiazole moiety is particularly recognized for its ability to inhibit cancer cell proliferation.

The proposed mechanism of action for compounds like this compound includes the inhibition of specific enzymes or pathways crucial for microbial survival and cancer cell growth. For example, compounds that target the p38 mitogen-activated protein kinase pathway have shown promise in reducing inflammation and tumor growth .

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives showed that this compound exhibited potent activity against biofilms formed by Pseudomonas aeruginosa and Candida albicans. The compound's ability to disrupt biofilm formation is critical in treating persistent infections .

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, N-cyclohexyl derivatives were screened against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, with IC50 values lower than those of standard chemotherapeutics .

Data Table: Biological Activities Overview

Activity TypeTest Organism/Cell LineMIC/IC50 Value (μg/mL)Reference
AntibacterialStaphylococcus aureus3.12 - 12.5
AntibacterialEscherichia coli3.12 - 12.5
AntifungalCandida albicansNot specified
AnticancerVarious cancer cell lines< 10

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

StepReactants/ConditionsYield (%)Source
Oxadiazole cyclizationNitrile + hydroxylamine, 80°C, 12h65–75
Pyrrole alkylationChloroacetamide, K₂CO₃, DMF, RT, 6h70–80
Amide bond formationCyclohexylamine, EDCI, DCM, 0°C→RT, 24h85–90

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage to form 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetic acid and cyclohexylamine .
  • Basic Hydrolysis : Requires NaOH (2M) at 60°C for 8h, yielding the same carboxylic acid .

The oxadiazole ring remains stable under mild hydrolysis but degrades in concentrated HCl (>6M) .

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring participates in electrophilic substitution, though reactivity is modulated by the adjacent oxadiazole:

  • Nitration : Forms 3-nitro derivatives using HNO₃/H₂SO₄ at 0°C .
  • Sulfonation : Limited reactivity due to steric hindrance from the oxadiazole substituent .

Table 2: Electrophilic Substitution Outcomes

ReactionReagents/ConditionsProduct StructureNotes
NitrationHNO₃/H₂SO₄, 0°C, 2hNitro group at C3 of pyrrole40% yield
HalogenationCl₂, FeCl₃, 25°CNo reaction observedSteric hindrance

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety exhibits stability in neutral conditions but undergoes:

  • Ring-Opening : In strong acids (e.g., H₂SO₄, 12M) to form nitrile and hydroxylamine byproducts .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the N–O bond, yielding imidazoline derivatives .

Nucleophilic Substitution at the Acetamide Group

The cyclohexylamine group can be replaced by stronger nucleophiles:

  • Thiols : Forms thioacetamide derivatives in DMF with NaH .
  • Grignard Reagents : Limited reactivity due to steric bulk of the cyclohexyl group .

Thermal and Photochemical Stability

  • Thermal Degradation : Decomposes above 250°C, releasing CO and NH₃ .
  • Photolysis : UV irradiation (254 nm) induces cleavage of the oxadiazole ring, forming nitrile oxides .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The target compound shares a core structure with several analogs, differing primarily in the substituent on the acetamide nitrogen and modifications to the aromatic/heterocyclic systems. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Reference
N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (Target) Cyclohexyl C23H22N4O2* ~386.45† Enhanced lipophilicity due to cyclohexyl group
N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 2-Ethylphenyl C23H22N4O2 386.45 Aromatic substituent; potential π-π interactions
N-cyclopentyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide Cyclopentyl C20H21N4O2 349.41 Smaller aliphatic ring; reduced steric hindrance
N-tert-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide tert-Butyl C19H22N4O2 338.40 Compact substituent; increased metabolic stability
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide 2H-1,3-Benzodioxol-5-yl C23H20N4O4 416.44 Extended aromatic system; potential for improved solubility

*Presumed based on analogs; †Calculated from analogous structures.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The cyclohexyl group in the target compound likely increases lipophilicity compared to phenyl (e.g., 2-ethylphenyl in ) or smaller aliphatic substituents (e.g., tert-butyl in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Steric Effects : The cyclopentyl analog () has reduced steric bulk compared to cyclohexyl, which may influence binding affinity in biological targets.

Pharmacological Potential

While specific data for the target compound are unavailable, structural analogs are frequently screened for antiproliferative, antimicrobial, or enzyme-inhibitory activities. For example:

  • N-[4-(dimethylamino)phenyl]-2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide () is cataloged as a screening compound, suggesting interest in its bioactivity.
  • The benzodioxol variant () may exhibit enhanced binding to aromatic-rich biological targets due to its extended π-system.

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